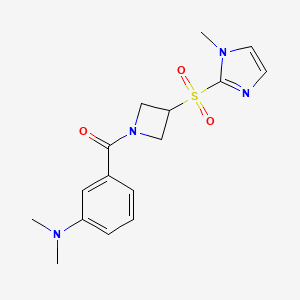

(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Description

The compound "(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" features a unique structure combining an azetidine ring, a sulfonyl group, a 1-methylimidazole moiety, and a dimethylaminophenyl ketone.

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-18(2)13-6-4-5-12(9-13)15(21)20-10-14(11-20)24(22,23)16-17-7-8-19(16)3/h4-9,14H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXVWIQLRSXSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a dimethylamino group, an imidazole group, and an azetidine moiety. Its synthesis typically involves multi-step chemical reactions, including nucleophilic substitutions and coupling reactions. Key steps in the synthesis process may include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the imidazole moiety via sulfonylation.

- Final assembly through coupling reactions with the dimethylaminophenyl group.

Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound is linked to its structural features, which suggest interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit significant pharmacological effects, including:

- Antimicrobial Activity : The presence of the imidazole ring is often associated with antifungal properties, potentially disrupting fungal respiration by inhibiting mitochondrial electron transport chains.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Compound A | Antifungal | Inhibition of mitochondrial respiration |

| Compound B | Anticancer | Induction of apoptosis and cell cycle arrest |

| Compound C | Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antifungal Efficacy : A study demonstrated that derivatives containing imidazole and azetidine structures exhibited potent antifungal activity against various strains, suggesting that the target compound may share similar properties.

- Anticancer Research : Research involving related compounds indicated significant cytotoxic effects on cancer cell lines, with mechanisms linked to apoptosis and inhibition of specific oncogenic pathways .

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of compounds similar to (3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone. Key findings include:

- Interaction with Receptors : Studies suggest that compounds with imidazole groups can act as ligands for G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer .

- Pharmacokinetic Properties : The structural characteristics may enhance lipophilicity, improving absorption and distribution in biological systems.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Analogous Compounds

Key Observations:

- Sulfonyl vs. Sulfinyl Groups: The target compound’s sulfonyl group (─SO₂─) differs from the sulfinyl (─SO─) group in ’s benzoimidazole derivative.

- Azetidine vs. Larger Heterocycles: The four-membered azetidine ring in the target compound may confer conformational rigidity compared to five-membered imidazole or six-membered pyridine rings in analogs, influencing pharmacokinetic properties like metabolic resistance .

- Dimethylaminophenyl Group: This substituent introduces a tertiary amine, likely improving solubility in aqueous environments compared to purely aromatic systems (e.g., biphenyl groups in ) .

Potential Bioactivity and Structure-Activity Relationships (SAR)

While bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

- Antitumor Activity: highlights hydrosulfonyl-benzoimidazolones with antitumor properties. The sulfonyl group in the target compound may enhance interactions with cellular targets like kinases or DNA topoisomerases .

- Enzyme Inhibition: The 1-methylimidazole group (as in ’s Compound 12b) is common in histamine H₃ receptor antagonists or cytochrome P450 inhibitors, suggesting possible neurological or metabolic applications .

- Solubility and Bioavailability: The dimethylamino group may improve water solubility compared to non-polar analogs, as seen in biphenyl-imidazole derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.